N-[4-(dimethylamino)butyl]-2-fluoro-4,5-dimethoxy-N-methylbenzenesulfonamide
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Overview
Description
N-[4-(dimethylamino)butyl]-2-fluoro-4,5-dimethoxy-N-methylbenzenesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a sulfonamide group, which is known for its presence in many biologically active molecules, and a fluorine atom, which often enhances the biological activity of organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(dimethylamino)butyl]-2-fluoro-4,5-dimethoxy-N-methylbenzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the sulfonamide group: This can be achieved by reacting a suitable amine with a sulfonyl chloride in the presence of a base.
Introduction of the fluorine atom: This step often involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Dimethylamino group addition: This can be done through nucleophilic substitution reactions using dimethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[4-(dimethylamino)butyl]-2-fluoro-4,5-dimethoxy-N-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atom or the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Dimethylamine for nucleophilic substitution.
Major Products
Oxidation: The major products would include oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound, potentially removing the fluorine atom.
Substitution: Products with substituted groups replacing the fluorine or dimethylamino groups.
Scientific Research Applications
N-[4-(dimethylamino)butyl]-2-fluoro-4,5-dimethoxy-N-methylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for new pharmaceuticals.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(dimethylamino)butyl]-2-fluoro-4,5-dimethoxy-N-methylbenzenesulfonamide involves its interaction with specific molecular targets. The fluorine atom and sulfonamide group play crucial roles in its biological activity, potentially interacting with enzymes or receptors in biological systems. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
N-[4-(dimethylamino)butyl]-2-fluoro-4,5-dimethoxybenzenesulfonamide: Similar structure but without the N-methyl group.
N-[4-(dimethylamino)butyl]-2-chloro-4,5-dimethoxy-N-methylbenzenesulfonamide: Similar structure but with a chlorine atom instead of fluorine.
Uniqueness
N-[4-(dimethylamino)butyl]-2-fluoro-4,5-dimethoxy-N-methylbenzenesulfonamide is unique due to the presence of both the fluorine atom and the sulfonamide group, which can enhance its biological activity and specificity. The combination of these functional groups makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
N-[4-(dimethylamino)butyl]-2-fluoro-4,5-dimethoxy-N-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25FN2O4S/c1-17(2)8-6-7-9-18(3)23(19,20)15-11-14(22-5)13(21-4)10-12(15)16/h10-11H,6-9H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXDDWJANRPSNOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCCN(C)S(=O)(=O)C1=C(C=C(C(=C1)OC)OC)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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